2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-6-13(19)15(12)16(21)20-10-17(22)8-9-23-14-7-2-1-4-11(14)17/h1-7,22H,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGHZJXVCOQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxychroman moiety yields quinones, while reduction of the benzamide core produces amines.
Scientific Research Applications
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxychroman moiety can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for these targets. The benzamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzamides with Heterocyclic Moieties
(a) 2-Chloro-6-Fluoro-N-(6-Methylsulfonyl-1,3-Benzothiazol-2-yl)Benzamide (CAS: 519149-71-4)
- Structure : Features a benzothiazole ring substituted with a methylsulfonyl group at position 6, linked to the benzamide core.
- Key Differences: The benzothiazole moiety introduces a rigid heterocyclic system, enhancing π-π stacking interactions compared to the chroman group.
(b) 4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-yl)Benzamide (CAS: 923233-39-0)
- Structure : Contains a chromen (oxidized chroman) ring with a ketone group at position 3.
- Key Differences: The chromen system’s conjugated double bonds increase planarity and UV absorption compared to the saturated chroman ring. Bromine substitution (vs.
Physicochemical and Spectroscopic Comparisons
Table 1: Molecular Properties of Selected Benzamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₄ClFNO₃ | 335.75 | 2-Cl, 6-F, (4-hydroxychroman-4-yl)Me | Amide, hydroxyl, chroman |
| 2-Chloro-6-Fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | C₁₅H₁₀ClFN₂O₃S₂ | 408.84 | 2-Cl, 6-F, methylsulfonyl-benzothiazole | Amide, sulfonyl, benzothiazole |
| 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | C₂₂H₁₄BrNO₃ | 420.26 | 4-Br, chromen-4-one | Amide, ketone, chromen |
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Halogen Effects: Fluorine and chlorine substituents enhance electronegativity and metabolic stability. The 2-chloro-6-fluoro configuration in the target compound may reduce oxidative metabolism compared to non-halogenated analogs .
- Chroman vs. Chromen : The saturated chroman ring in the target compound likely improves chemical stability compared to chromen derivatives, which are prone to oxidation at the 4-position .
- Synthetic Challenges : Amide coupling reactions (e.g., using 2-chloro-6-fluorobenzoic acid derivatives) are common in synthesizing these compounds, with yields influenced by steric hindrance from bulky substituents .
Biological Activity
2-Chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of treating malaria. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This indicates the presence of chlorine and fluorine substituents, which may influence its biological activity. The chroman moiety is significant for its interaction with biological targets.
The primary target identified for 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in male gamete formation.
Mode of Action
- The compound stabilizes Pfs16, which is essential for the development of male gametes in the Plasmodium lifecycle.
- By inhibiting this process, the compound effectively prevents the transmission of malaria by blocking gametocyte maturation and subsequent mosquito infection.
Biochemical Pathways
The interaction with Pfs16 leads to a cascade of biochemical events:
- Cellular Effects : The compound exhibits significant effects on cellular processes within the malaria parasite. It has been shown to block male gamete formation with nanomolar activity, thereby disrupting the parasite's reproductive cycle.
- Temporal Effects : Laboratory studies indicate that the compound acts rapidly, with effects observable within hours of exposure.
Research Findings
Several studies have explored the efficacy and mechanism of action of this compound:
Case Studies
-
In Vitro Study on Malaria Parasites :
- Researchers conducted a series of assays to determine the inhibitory concentration (IC50) values for various strains of P. falciparum.
- Results indicated that 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide had an IC50 value significantly lower than existing treatments, suggesting higher potency.
-
In Vivo Studies :
- Animal models were used to assess the pharmacokinetics and therapeutic efficacy.
- The compound showed promising results in reducing parasitemia levels compared to control groups treated with standard antimalarial drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
